molecular formula C10H11BrClNO B6176207 4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 2703774-36-9

4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No. B6176207
CAS RN: 2703774-36-9
M. Wt: 276.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride (4-A7B-THN-1-OHCl) is an organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 479.97 g/mol and a melting point of 155-156°C. It is a member of the class of compounds known as tetrahydronaphthalenes and is commonly used in pharmaceutical and medicinal chemistry.

Scientific Research Applications

4-A7B-THN-1-OHCl is used in a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and medicinal compounds, including anti-tumor agents and antifungal agents. It has also been used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. In addition, it has been used in the study of the structure and function of proteins, and in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 4-A7B-THN-1-OHCl is not yet fully understood. However, it is thought to act as a competitive inhibitor of certain enzymes, such as monoamine oxidase, acetylcholinesterase, and tyrosinase. It is also thought to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-A7B-THN-1-OHCl are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, acetylcholinesterase, and tyrosinase. In addition, it has been shown to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-A7B-THN-1-OHCl in laboratory experiments is its high solubility in water and other organic solvents. This makes it ideal for use in a wide range of experiments, including synthesis of pharmaceuticals, peptides, and proteins, and in the study of enzyme-catalyzed reactions. The main limitation of 4-A7B-THN-1-OHCl is that it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 4-A7B-THN-1-OHCl. These include further investigation into its mechanism of action, as well as its potential applications in the development of new drugs and drug delivery systems. In addition, further research could be conducted into its ability to inhibit the activity of certain enzymes, as well as its potential as an agonist of certain G-protein coupled receptors. Finally, further research could be conducted into its potential as a therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

4-A7B-THN-1-OHCl can be synthesized by reacting 4-amino-7-bromo-1,2,3,4-tetrahydronaphthalene (4-A7B-THN) with hydrochloric acid (HCl). This reaction yields 4-A7B-THN-1-OHCl as a white crystalline solid. The reaction is carried out in a two-phase system, with the organic phase containing the 4-A7B-THN and the aqueous phase containing the HCl. The reaction is typically carried out at a temperature of 40-50°C and a pressure of 1-2 atm.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-one followed by the reaction with ammonia to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalen-1-one", "Bromine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bromination of 1,2,3,4-tetrahydronaphthalen-1-one using bromine in the presence of a catalyst such as iron or aluminum chloride to form 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.", "Step 2: Reaction of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one with ammonia in the presence of a reducing agent such as sodium borohydride to form 4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.", "Step 3: Formation of the hydrochloride salt by reacting 4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one with hydrochloric acid." ] }

CAS RN

2703774-36-9

Product Name

4-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Molecular Formula

C10H11BrClNO

Molecular Weight

276.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.